Methyl 4-(3-hydroxyisoxazol-5-yl)-4-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(8-7-9(14)12-17-8)3-5-13(6-4-11)10(15)16-2/h7H,3-6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRLNDXNBIBOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC)C2=CC(=O)NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3-hydroxyisoxazol-5-yl)-4-methylpiperidine-1-carboxylate, with the CAS number 439944-71-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and therapeutic implications based on current research findings.
- Molecular Formula : C11H16N2O4
- Molecular Weight : 240.26 g/mol
- Structural Characteristics : The compound features a piperidine core substituted with a hydroxylated isoxazole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. A common pathway includes:
- Reaction of ethyl 3-(1-methoxycarbonyl-4-piperidyl)-2-methyl-3-oxopropionate with sodium hydroxide and hydroxylamine hydrochloride in methanol.
- Subsequent treatment with hydrochloric acid under controlled conditions to yield the target compound .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Autotaxin Inhibition : The compound has been identified as an inhibitor of autotaxin (ATX), an enzyme implicated in several pathological conditions, including cancer and neuropathic pain. Inhibition of ATX leads to decreased levels of lysophosphatidic acid (LPA), a lipid mediator involved in tumor progression and pain signaling .
Case Studies and Research Findings
- In Vitro Studies : In cell-based assays, the compound demonstrated significant inhibition of ATX activity, correlating with reduced LPA levels in treated cells. This suggests potential applications in managing diseases where ATX plays a critical role .
- Pharmacokinetics : A study evaluating the pharmacokinetic profile of related compounds showed low clearance rates and favorable half-lives, indicating that modifications to the piperidine structure could enhance bioavailability and therapeutic efficacy .
- Toxicology : Preliminary toxicity assessments revealed moderate safety profiles; however, further studies are necessary to fully understand the compound's safety in vivo .
Data Table
| Property | Value |
|---|---|
| CAS Number | 439944-71-5 |
| Molecular Weight | 240.26 g/mol |
| Autotaxin IC50 | [Data not specified] |
| Half-life (mouse) | [Data not specified] |
| Bioavailability | [Data not specified] |
Chemical Reactions Analysis
O-Alkylation Reactions
The 3-hydroxyisoxazole group undergoes regioselective O-alkylation under Mitsunobu conditions. Studies demonstrate that reaction with alcohols (e.g., isopropyl or benzyl bromide) in anhydrous THF using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) yields O-alkylated derivatives as the major products (82% yield) . The reaction exhibits high regioselectivity due to steric and electronic factors of the isoxazole ring.
Key Data:
| Alcohol Reagent | Solvent | Temperature | Yield (%) | Selectivity (O:N) |
|---|---|---|---|---|
| Isopropyl bromide | THF | RT | 82 | >95:5 |
| Benzyl bromide | THF | RT | 80 | >90:10 |
Nucleophilic Substitution
The piperidine nitrogen’s methyl carboxylate group participates in nucleophilic substitution. For example:
-
Hydrolysis : Treatment with aqueous NaOH (2M) at 80°C cleaves the methyl ester to form the carboxylic acid derivative.
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Aminolysis : Reaction with primary amines (e.g., methylamine) in ethanol under reflux replaces the ester group with an amide.
Conditions for Hydrolysis:
-
Base: NaOH (2M)
-
Temperature: 80°C
-
Yield: ~75%
Oxidation of the Isoxazole Ring
The 3-hydroxyisoxazole moiety can be oxidized using KMnO₄ in acidic conditions (H₂SO₄) to form a α,β-unsaturated ketone intermediate, which further reacts to yield carboxylic acid derivatives.
Reaction Pathway:
-
Oxidation of the isoxazole hydroxyl group to a ketone.
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Ring-opening to form a diketone intermediate.
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Rearrangement to a stable carboxylic acid.
Experimental Parameters:
-
Oxidant: KMnO₄ (1 eq)
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Solvent: H₂O/H₂SO₄ (1:1)
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Temperature: 60°C
-
Yield: ~60%
Ester Hydrolysis and Functionalization
The methyl ester at the piperidine nitrogen undergoes hydrolysis to generate reactive intermediates for further derivatization:
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Acid-Catalyzed Hydrolysis : HCl in dioxane removes the Boc group, yielding a secondary amine for subsequent alkylation or acylation .
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Enzymatic Hydrolysis : Carboxylic acid reductase (CAR) biocatalysts enable selective reduction to alcohols in aqueous media .
Comparative Hydrolysis Methods:
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Acidic | HCl (4M) | Dioxane | 90 |
| Enzymatic | CAR | Phosphate buffer | 65 |
Catalytic Hydrogenation
The isoxazole ring can be hydrogenated over palladium catalysts (Pd/C, 10% wt) under H₂ (1 atm) to form a saturated β-ketoamine derivative. This reaction modifies the compound’s pharmacological profile by enhancing solubility.
Conditions:
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Catalyst: Pd/C (10%)
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Solvent: Ethanol
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Pressure: 1 atm H₂
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Yield: 70–85%
Cross-Coupling Reactions
The 4-methylpiperidine scaffold facilitates Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄. This reaction installs aromatic groups at the piperidine C-4 position, expanding structural diversity .
Example Reaction:
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Molecular Features
Key Observations :
Target Compound vs. The target compound’s methyl substituent may improve metabolic stability but reduce aqueous solubility due to increased hydrophobicity .
Comparison with TD-8954: TD-8954 features a benzimidazole-carbonylamino substituent, which introduces aromaticity and bulk. This structural difference suggests divergent pharmacological targets; benzimidazole derivatives are often associated with kinase or protease inhibition, whereas hydroxyisoxazole may target oxidative stress pathways .
Ester Group Variations :
- The tert-butyl ester in (3R,4R)-tert-butyl 3-(imidazo-pyrrolo-pyrazin)-4-methylpiperidine-1-carboxylate offers greater hydrolytic stability compared to the methyl ester in the target compound. Methyl esters are more labile in vivo, which could influence bioavailability .
Pharmacological and Physicochemical Implications
- Hydroxyisoxazole vs. Benzimidazole: The 3-hydroxyisoxazole group in the target compound provides hydrogen-bond donor/acceptor sites, enhancing interactions with polar residues in enzyme active sites.
- 4-Methyl Substituent Effects: The 4-methyl group on the piperidine ring likely restricts ring puckering, stabilizing a specific conformation that may enhance selectivity for target proteins. This feature is absent in the non-methylated analog, which adopts a more flexible structure .
Synthetic Considerations : The tert-butyl ester in related compounds (e.g., ) requires acidic deprotection, whereas the methyl ester in the target compound simplifies synthesis but may necessitate stability optimization during formulation .
Q & A
Q. Validation Methods :
- HPLC : Quantifies purity (>95% by area normalization) .
- NMR : Confirms regiochemistry (e.g., ¹H-NMR δ 6.2–6.5 ppm for isoxazole protons; δ 3.6–3.8 ppm for methyl ester) .
- Mass Spectrometry : Matches molecular ion peak at m/z 226.23 (C₁₀H₁₄N₂O₄) .
Advanced Question: How can hydrogen bonding patterns in this compound inform crystal engineering strategies?
Answer:
The 3-hydroxyisoxazole moiety acts as a hydrogen bond donor (O–H) and acceptor (N–O), enabling predictable supramolecular assembly. Graph set analysis (Etter’s rules) reveals:
Q. Methodological Insight :
- X-ray Crystallography : Use SHELXTL for structure refinement; assign hydrogen bonds via O···O distances (2.6–3.0 Å) and angles (>120°) .
- Thermal Analysis : Correlate melting point stability (e.g., 180–200°C) with hydrogen bond density .
Basic Question: What functional groups in this compound are reactive under acidic or basic conditions?
Answer:
Key reactive sites:
- Methyl Ester : Hydrolyzes to carboxylic acid under basic conditions (NaOH/EtOH, reflux) .
- 3-Hydroxyisoxazole : Undergoes tautomerism (keto-enol equilibrium) in polar solvents; prone to O-alkylation with alkyl halides .
- Piperidine Ring : Susceptible to N-demethylation under strong acids (e.g., HBr/AcOH) .
Q. Experimental Validation :
Advanced Question: How can computational modeling predict the compound’s bioavailability and target binding?
Answer:
In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with isoxazole-binding pockets). The hydroxyisoxazole group shows affinity for metal ions (Zn²⁺, Mg²⁺) in active sites .
- ADMET Prediction : SwissADME calculates logP ~1.2 (moderate lipophilicity) and PSA ~80 Ų (suggesting blood-brain barrier permeability <10%) .
Q. Validation :
- MD Simulations : AMBER force fields assess conformational stability in aqueous solutions (RMSD <2 Å over 50 ns) .
Basic Question: What solvents and conditions optimize its solubility for in vitro assays?
Answer:
- Polar Solvents : DMSO (solubility >50 mg/mL at 25°C) .
- Aqueous Buffers : Requires 10% DMSO co-solvent in PBS (pH 7.4) for cell-based studies .
- Avoid : Chloroform or hexane due to low dipole alignment with the isoxazole ring .
Advanced Question: How do steric effects from the 4-methylpiperidine group influence stereoselective reactions?
Answer:
The axial 4-methyl group creates steric hindrance, favoring equatorial attack in nucleophilic substitutions:
- Example : SN2 reactions with Grignard reagents yield >90% trans products .
- Method : Use NOESY NMR to confirm spatial proximity between methyl protons and isoxazole hydrogens .
Basic Question: What spectroscopic techniques distinguish this compound from its ethyl-substituted analog (CAS 439944-60-2)?
Answer:
- ¹³C-NMR : The ethyl analog shows additional signals at δ 12–14 ppm (CH₃ of ethyl) vs. δ 20–22 ppm (4-methylpiperidine) .
- IR : Ethyl C–O stretch at 1150 cm⁻¹ vs. methyl ester C–O at 1250 cm⁻¹ .
Advanced Question: How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
